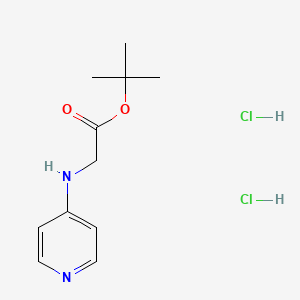

Pyridin-4-yl-glycine tert-butyl ester dihydrochloride

CAS No.: 1260638-12-7

Cat. No.: VC3106917

Molecular Formula: C11H18Cl2N2O2

Molecular Weight: 281.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260638-12-7 |

|---|---|

| Molecular Formula | C11H18Cl2N2O2 |

| Molecular Weight | 281.18 g/mol |

| IUPAC Name | tert-butyl 2-(pyridin-4-ylamino)acetate;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-4-6-12-7-5-9;;/h4-7H,8H2,1-3H3,(H,12,13);2*1H |

| Standard InChI Key | WEGITFRDKCUXDE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CNC1=CC=NC=C1.Cl.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)CNC1=CC=NC=C1.Cl.Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Pyridin-4-yl-glycine tert-butyl ester dihydrochloride is an organic compound with the primary name tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride . The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number 1260638-12-7, which serves as an international standard identifier for chemical substances . Additionally, the compound has a Molecular Design Limited (MDL) number of MFCD12913669, which provides another standardized reference code used in chemical databases and inventory systems . These identification numbers are crucial for researchers and industry professionals to accurately locate, reference, and procure this specific chemical entity without ambiguity or confusion with structurally similar compounds.

Structural Composition

The molecular structure of Pyridin-4-yl-glycine tert-butyl ester dihydrochloride consists of a pyridine ring at the 4-position connected to a glycine moiety, which is esterified with a tert-butyl group, and the entire molecule exists as a dihydrochloride salt . The central glycine component provides an amino acid backbone to the structure, while the pyridine ring introduces aromatic and basic properties to one end of the molecule. The tert-butyl ester group serves as a protecting group for the carboxylic acid function of glycine, providing stability and lipophilicity to the compound . In its salt form, the compound has two chloride counter-ions, which are likely associated with the basic nitrogen atoms of the molecule - one from the pyridine ring and one from the amine group of the glycine portion . This salt formation enhances the compound's water solubility compared to its free base form, making it more suitable for various applications in aqueous environments.

Physical and Chemical Properties

Molecular Properties

Pyridin-4-yl-glycine tert-butyl ester dihydrochloride has a defined molecular formula of C11H17ClN2O2, though this appears to represent just one hydrochloride rather than the dihydrochloride form . The correct formula for the dihydrochloride salt would be C11H18N2O2·2HCl. The compound has a calculated molecular weight of 244.72 g/mol according to some sources, though the dihydrochloride form would have a higher molecular weight closer to 281.18 g/mol, similar to its positional isomer Pyridin-3-yl-glycine tert-butyl ester dihydrochloride . The free base form (without the hydrochloride) has a molecular weight of 208.26 g/mol. The compound contains two nitrogen atoms, two oxygen atoms, and in its salt form, two chlorine atoms as counter-ions . The presence of these functional groups contributes to the compound's chemical behavior, particularly its solubility properties and potential for hydrogen bonding.

Chemical Reactivity

The chemical reactivity of Pyridin-4-yl-glycine tert-butyl ester dihydrochloride is largely determined by its functional groups. The tert-butyl ester group is susceptible to hydrolysis under acidic conditions, which is a key consideration for both storage and synthetic applications of this compound . The free amine of the glycine portion (when deprotonated from its salt form) can participate in various nucleophilic reactions, making it a versatile building block for further derivatization in organic synthesis . The pyridine ring introduces basic properties and potential for coordination with metals or participation in hydrogen bonding networks, which can be exploited in supramolecular chemistry or crystal engineering applications. As a protected amino acid derivative, this compound serves as an important intermediate in multistep syntheses, where the tert-butyl group can be selectively removed under appropriate conditions to reveal the carboxylic acid functionality when needed in subsequent synthetic steps .

Synthesis Methods

Patent Methods for tert-Butyl Glycinate Derivatives

A patent describes a process for synthesizing tert-butyl glycinate derivatives that could be adapted for the preparation of Pyridin-4-yl-glycine tert-butyl ester. The method involves transesterification of glycine with tert-butyl acetate in the presence of perchloric acid as a catalyst . According to this patent, glycine and tert-butyl acetate are placed in a reaction vessel, followed by the dropwise addition of perchloric acid. The reaction proceeds at 0-10°C for approximately 48-72 hours, monitored by thin-layer chromatography (TLC) to ensure sufficient conversion of glycine . After achieving over 90% conversion, the pH is adjusted to 6.5-7.5 using sodium hydroxide or other bases, followed by organic layer separation and extraction of the aqueous layer with appropriate solvents like tert-butyl acetate or ethyl acetate . The combined organic layers are washed with salt water, concentrated, and can be further processed to form hydrochloride salts through treatment with hydrogen chloride in appropriate solvents . This method claims advantages of simplified synthesis steps, shortened technical process, environmental friendliness, and low cost for commercial scale production of tert-butyl glycinate derivatives.

Related Synthetic Precedents

The synthesis of related compounds provides valuable insights into potential routes for preparing Pyridin-4-yl-glycine tert-butyl ester dihydrochloride. For instance, the preparation of diazo-5-oxo-L-norleucine prodrugs with various ester and amide promoieties, including tert-butyl esters, was reported using a seven-step procedure . This method involved conversion of starting materials to respective esters through reactions with thionyl chloride in alcohols, Steglich esterification, or acid-catalyzed transesterification . Similar approaches could be adapted for the synthesis of our target compound. Another example from medicinal chemistry research describes the synthesis of 4-guanidinobenzoate derivatives with tert-butyl ester groups, highlighting the importance of ester stability for biological activity . These approaches suggest that the synthesis of Pyridin-4-yl-glycine tert-butyl ester dihydrochloride would likely involve careful consideration of reaction conditions to maintain the integrity of both the pyridine ring and the tert-butyl ester while establishing the glycine linkage.

Related Compounds and Derivatives

Free Base Form

The free base form of Pyridin-4-yl-glycine tert-butyl ester (without the hydrochloride salt) is a related compound with distinct properties. This compound is identified by CAS numbers 1430839-94-3 or 1260640-33-2 and has a molecular formula of C11H16N2O2 with a molecular weight of 208.26 g/mol . Its IUPAC name is tert-butyl 2-(pyridin-4-ylamino)acetate, and it can also be represented by the InChI string InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,12,13) . The free base form differs from the dihydrochloride salt primarily in its acid-base properties and solubility characteristics. While the dihydrochloride salt is likely more water-soluble due to its ionic nature, the free base form would exhibit greater solubility in organic solvents. The conversion between these forms is typically achievable through acid-base chemistry, with the addition of hydrogen chloride generating the salt form and treatment with base liberating the free amine. This interconversion can be useful in synthetic procedures where different solubility profiles are required at different stages.

Functional Derivatives

Beyond positional isomers, various functional derivatives of Pyridin-4-yl-glycine tert-butyl ester dihydrochloride can be envisioned through modification of key structural elements. Such derivatives might include compounds with different ester groups replacing the tert-butyl ester, such as methyl, ethyl, or other alkyl esters, which would alter lipophilicity and hydrolytic stability . Substitution on the pyridine ring with various functional groups (halogens, alkyl, or other substituents) would modify the electronic properties and potentially the biological activity of the resulting compounds. Additionally, the glycine portion could be replaced with other amino acids to introduce additional functionality or stereochemical complexity . These structural modifications represent potential avenues for structure-activity relationship studies in drug discovery programs. The literature on related compounds suggests that such variations can significantly impact properties like gastrointestinal stability, metabolic profiles, and target binding, making them valuable tools in the optimization of lead compounds toward drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume